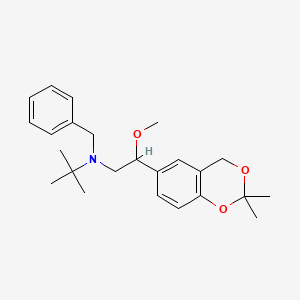

N-Benzyl Salbutamol Acetonide Methyl Ether

Beschreibung

Contextualization within Salbutamol (B1663637) Derivative Research

Research into salbutamol derivatives is a dynamic area of pharmaceutical science, driven by the desire to develop new therapeutic agents with improved efficacy, selectivity, and metabolic stability. ic.ac.uk Salbutamol itself was a product of the modification of norepinephrine, a natural neurotransmitter. ic.ac.uk The development of salbutamol from earlier compounds like isoproterenol (B85558) was aimed at increasing its specificity for β2-adrenoceptors and improving its metabolic stability to make it more effective for treating conditions like asthma. ic.ac.uk

The synthesis of salbutamol derivatives continues to be an active field of research, with numerous synthetic routes being explored to produce enantiomerically pure forms, such as (R)-salbutamol, which exhibits greater biological activity. ic.ac.ukresearchgate.net The creation of intermediates like N-Benzyl Salbutamol Acetonide Methyl Ether is a testament to the complex, multi-step synthetic strategies employed to achieve these goals. These strategies often involve the use of protecting groups, such as the acetonide, to prevent unwanted reactions at more reactive sites of the molecule during synthesis. ic.ac.uk

Rationale for Synthetic Modification and Targeted Investigation

The rationale for the synthetic modification of salbutamol to create compounds like this compound is multifaceted. A primary driver is the need to create stable intermediates that can be used to build more complex molecules. The acetonide group, for instance, protects the hydroxyl groups on the aromatic ring, while the N-benzyl group can serve as a protecting group for the amine, which can be removed in a later synthetic step. nih.govgoogle.com

The methyl ether group present in this compound is another key modification. This alteration is significant as the resulting compound, Albuterol Methyl Ether Hydrochloride Salt, is an important derivative. cymitquimica.comchemicalbook.comchemicalbook.com The targeted investigation of such derivatives is aimed at exploring how modifications to the salbutamol scaffold can influence the compound's interaction with its biological targets and its metabolic fate. While research on this compound itself is limited to its role as a synthetic precursor, its existence underscores the intricate chemical strategies employed in the quest for novel and improved therapeutic agents.

Eigenschaften

IUPAC Name |

N-benzyl-N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-methoxyethyl]-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3/c1-23(2,3)25(15-18-10-8-7-9-11-18)16-22(26-6)19-12-13-21-20(14-19)17-27-24(4,5)28-21/h7-14,22H,15-17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUJXNKPXMEJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2=C(O1)C=CC(=C2)C(CN(CC3=CC=CC=C3)C(C)(C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Investigation of Chemical Reactivity and Derivatization

The chemical reactivity of N-Benzyl Salbutamol (B1663637) Acetonide Methyl Ether is dictated by its constituent functional groups. The N-benzyl group and the methyl ether are sites of potential chemical transformation.

While direct studies on the oxidation of N-Benzyl Salbutamol Acetonide Methyl Ether are not widely published, its reactivity can be predicted based on established chemical principles for similar structures, particularly the oxidation of benzyl (B1604629) ethers. nih.govnih.govtubitak.gov.tr

The N-benzyl group is a potential site for oxidation. The oxidation of benzyl methyl ethers using reagents like N-Bromosuccinimide (NBS) can selectively yield either aromatic aldehydes or aromatic methyl esters, depending on the reaction conditions. nih.govnih.gov

Aldehyde Formation: Reaction with one equivalent of NBS can lead to the formation of a monobrominated intermediate, which can then eliminate methyl bromide to produce an aldehyde.

Ester Formation: Using two equivalents of NBS can result in a dibrominated intermediate, which upon hydrolysis, yields a methyl ester. nih.gov

The potential oxidation products of the benzylic ether portion of the molecule are detailed below.

| Oxidizing Agent | Reaction Conditions | Potential Product | Characterization Methods |

| N-Bromosuccinimide (1 equiv.) | CCl₄, Heat | Aromatic Aldehyde | ¹H NMR, ¹³C NMR, IR (C=O stretch), Mass Spectrometry |

| N-Bromosuccinimide (2 equiv.) | CCl₄, Heat, then H₂O | Aromatic Methyl Ester | ¹H NMR, ¹³C NMR, IR (C=O stretch), Mass Spectrometry |

| Peroxidases (e.g., MPO) / H₂O₂ | pH-dependent buffer | Dimerized products via radical coupling | UV-Vis Spectroscopy, EPR, Mass Spectrometry nih.gov |

Characterization of the oxidation products would rely on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be used to identify the new aldehyde or ester functional groups and confirm the structural changes. Infrared (IR) spectroscopy would show the appearance of a characteristic carbonyl (C=O) stretching frequency. Mass spectrometry would be used to confirm the molecular weight of the oxidized products. nih.gov

Reduction Reactions and Product Characterization

The N-benzyl group in this compound can be removed via reductive cleavage, a common strategy in synthetic organic chemistry to deprotect a secondary amine. A primary method for this transformation is catalytic hydrogenation.

Catalytic Hydrogenation

The process typically involves reacting the N-benzyl compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. The reaction is generally carried out in an organic solvent such as ethanol (B145695).

A general procedure for the debenzylation of a related compound, (R)-4-benzyl albuterol, involves suspending the compound in ethanol and adding a 5% palladium on carbon catalyst. The mixture is then hydrogenated under pressure. google.com This process cleaves the benzyl-nitrogen bond, yielding the corresponding secondary amine.

Table 1: General Conditions for Catalytic Hydrogenation of N-Benzyl Amines

| Parameter | Condition |

| Substrate | N-Benzyl protected amine |

| Catalyst | Palladium on carbon (Pd/C) |

| Reducing Agent | Hydrogen gas (H₂) |

| Solvent | Ethanol, Methanol |

| Product | Debenzylated amine |

Characterization of the resulting product, Salbutamol Acetonide Methyl Ether, would be conducted using standard analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy would confirm the disappearance of the signals corresponding to the benzyl group's aromatic protons and benzylic methylene (B1212753) protons. Mass spectrometry would show a molecular ion peak corresponding to the mass of the debenzylated product.

Other reducing agents like sodium borohydride (B1222165) in the presence of an appropriate additive or other catalytic systems could also be employed for the reduction of the N-benzyl group, potentially offering different selectivities and reaction conditions. ias.ac.inrsc.org

Nucleophilic Substitution Reactions of Functional Groups (e.g., Benzyl Group)

The N-benzyl group is generally stable but can be susceptible to nucleophilic substitution under certain conditions, although this is less common than reductive cleavage for deprotection. The reactivity of the N-benzyl group is influenced by steric hindrance and the electron-donating or -withdrawing nature of the rest of the molecule. The bulky tert-butyl group on the nitrogen atom in this compound significantly increases steric hindrance, which can reduce the rate of nucleophilic attack at the benzylic carbon.

Protecting a primary amine with a benzyl group generally decreases its nucleophilicity due to this steric bulk and the electron-withdrawing nature of the benzyl group. genspark.ai While direct nucleophilic substitution to displace the entire benzyl group is not a standard procedure for this type of compound, the principles of nucleophilic substitution are fundamental to its synthesis and other transformations.

The synthesis of related N-benzylamines often involves the nucleophilic attack of an amine on a benzyl halide. nih.gov Conversely, reactions that appear to be nucleophilic substitutions at the benzylic carbon of N-benzyl amines can sometimes proceed through an elimination-addition mechanism, especially if there are acidic protons alpha to the nitrogen. rsc.orgnih.gov

Novel Derivatization Strategies and Analog Preparation

This compound serves as a valuable precursor for the preparation of novel analogs of salbutamol. The protected functional groups allow for selective modification at other positions of the molecule.

Derivatization via Diazonium Coupling

One strategy for derivatization involves the generation of azo compounds. Although not directly performed on this compound, a study on salbutamol itself demonstrates the potential for such transformations. In this research, new derivatives of salbutamol were prepared through a coupling reaction with various diazonium salts of substituted anilines. researchgate.net This reaction typically occurs in an alkaline medium, where the phenoxide ion acts as a coupling partner for the diazonium salt. researchgate.net

Table 2: Characterization Data for Azo-Derivatives of Salbutamol researchgate.net

| Derivative | Key IR Absorption Bands (cm⁻¹) |

| Salbutamol Derivative 1 | 3475 (O-H), 3114 (N-H), 1504 (N=N) |

| Salbutamol Derivative 2 | 3420 (O-H), 3388, 3329 (N-H), 1510 (N=N) |

| Salbutamol Derivative 3 | 3398 (O-H), 3047 (N-H), 1531 (N=N) |

This data is for derivatives of salbutamol, illustrating the types of compounds that could be synthesized and their spectral characteristics.

The acetonide and methyl ether protecting groups in this compound would prevent the phenolic and benzylic hydroxyl groups from reacting, directing the derivatization to other sites if the aromatic ring were activated.

Preparation of Analogs via Modification of the Amine

After the debenzylation of this compound to yield the secondary amine, further derivatization at the nitrogen atom is possible. This allows for the introduction of a wide variety of functional groups, leading to the synthesis of a library of salbutamol analogs with potentially different pharmacological properties.

In-depth Analysis of this compound Unattainable Due to Lack of Publicly Available Scientific Data

A comprehensive effort to generate a detailed scientific article on the chemical compound this compound has been halted due to the absence of specific analytical and chromatographic data in the public domain. Extensive searches for experimental data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and High-Performance Liquid Chromatography (HPLC) methodologies for this particular compound, have not yielded the necessary detailed findings required for a thorough scientific review.

While the molecular formula (C24H33NO3) and molecular weight (approximately 383.52 g/mol ) are identifiable, the specific spectral fingerprints and chromatographic behaviors—essential for structural elucidation and purity assessment—are not available in accessible scientific literature or databases. st-andrews.ac.uklgcstandards.com The IUPAC name, N-benzyl-N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-methoxyethyl]-2-methylpropan-2-amine, also did not yield specific analytical results. lgcstandards.com

Information on related compounds, such as N-Benzyl Salbutamol Acetonide, is available but cannot be used as a direct substitute for the target compound's unique analytical characteristics. nih.gov The generation of an authoritative and scientifically accurate article, complete with the requested data tables and detailed research findings, is contingent upon the availability of this specific experimental data. Without access to primary research or reference standards’ analytical documentation for this compound, the creation of the outlined article is not feasible.

Structural Elucidation and Advanced Analytical Characterization

Chromatographic Purity Profiling and Separation Science

Gas Chromatography (GC) Techniques for Vololatile Impurity Profiling

Gas chromatography is a cornerstone technique for the analysis of volatile impurities that may be present in pharmaceutical intermediates like N-Benzyl Salbutamol (B1663637) Acetonide Methyl Ether. These impurities can originate from starting materials, solvents, or by-products formed during the synthesis. Profiling these volatile organic impurities is critical to ensure the quality and purity of the intermediate, which in turn affects the final active pharmaceutical ingredient (API).

For a compound such as N-Benzyl Salbutamol Acetonide Methyl Ether, which possesses multiple functional groups, direct GC analysis can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often a necessary step to increase the volatility and thermal stability of the analyte and any related polar impurities. A common derivatization technique for compounds with hydroxyl and secondary amine groups, similar to the potential precursors or related impurities of the target compound, involves silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed.

A typical GC method for volatile impurity profiling would utilize a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its broad response to organic compounds and high sensitivity.

Illustrative GC Parameters for Volatile Impurity Analysis:

| Parameter | Typical Setting |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl methylpolysiloxane stationary phase. |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial temperature of 50-70 °C, held for a few minutes, then ramped at 10-20 °C/min to a final temperature of 280-300 °C. |

| Carrier Gas | Helium or Nitrogen at a constant flow rate. |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 - 310 °C |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Integrated Separation and Detection

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the comprehensive characterization of pharmaceutical intermediates. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for identifying and quantifying both volatile and non-volatile impurities.

GC-MS Analysis:

For volatile impurities, GC-MS provides an orthogonal technique to GC-FID, offering structural information for peak identification. The GC parameters are generally similar to those used for GC-FID analysis. The mass spectrometer provides mass-to-charge ratio (m/z) data of the eluting components, which can be compared against spectral libraries or interpreted to elucidate the structures of unknown impurities.

LC-MS Analysis:

LC-MS is the primary method for analyzing non-volatile and thermally labile impurities that are structurally similar to the main compound. For this compound, a reversed-phase HPLC method would be the standard approach. This technique separates compounds based on their hydrophobicity.

A typical LC-MS system would employ a C18 or C8 stationary phase column with a mobile phase consisting of a mixture of an aqueous buffer (often containing formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol. pharmaffiliates.com Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operated in positive ion mode. The mass analyzer, such as a quadrupole or time-of-flight (TOF) instrument, provides high-resolution mass data, enabling the determination of the elemental composition of impurities.

Representative LC-MS Parameters:

| Parameter | Typical Setting |

| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). researchgate.net |

| Mobile Phase | Gradient elution with A: 0.1% Formic acid in water and B: Acetonitrile. researchgate.net |

| Flow Rate | 0.8 - 1.2 mL/min. researchgate.net |

| Column Temperature | 25 - 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Scan Range | m/z 100-1000 |

Advanced Separation and Purification Strategies for Research Scale Synthesis

Following the synthesis of this compound on a research scale, effective purification is paramount to isolate the target compound from unreacted starting materials, reagents, and side products. The choice of purification strategy depends on the physical and chemical properties of the compound and its impurities.

Column Chromatography:

For research-scale quantities (milligrams to several grams), silica (B1680970) gel column chromatography is the most common purification technique. The separation is based on the differential adsorption of the components onto the stationary phase (silica gel) and their elution with a mobile phase of varying polarity. A typical solvent system might involve a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the mobile phase is gradually increased to elute the compounds based on their affinity for the stationary phase.

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

For challenging separations where impurities have very similar polarities to the desired product, or for obtaining very high purity material, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to accommodate larger sample loads. Both normal-phase and reversed-phase preparative HPLC can be utilized. Reversed-phase is often preferred due to the robustness of the columns and the use of aqueous-organic mobile phases which are often easier to remove post-purification.

Crystallization:

If this compound is a crystalline solid, crystallization can be a highly effective final purification step. This involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution (mother liquor). The choice of solvent is critical for successful crystallization.

Summary of Research-Scale Purification Techniques:

| Technique | Principle | Application |

| Silica Gel Column Chromatography | Differential adsorption and elution. | Primary purification of crude reaction mixtures. |

| Preparative HPLC | High-resolution separation based on partitioning between a mobile and stationary phase. | Purification of complex mixtures or for achieving high purity. |

| Crystallization | Differential solubility at varying temperatures. | Final purification step for solid compounds to remove minor impurities. |

Theoretical and Computational Chemistry Studies

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Benzyl Salbutamol (B1663637) Acetonide Methyl Ether, which is a derivative of the known β2-adrenergic agonist salbutamol, molecular docking could be employed to investigate its potential interactions with the β2-adrenergic receptor.

The primary goal of such a study would be to compare the binding mode of N-Benzyl Salbutamol Acetonide Methyl Ether with that of salbutamol. Key interactions for β2-adrenergic receptor agonists typically involve hydrogen bonding with specific serine residues in the binding pocket. The presence of the bulky N-benzyl and acetonide groups in this compound would likely alter its binding orientation and affinity compared to the parent compound.

Hypothetical Docking Study Parameters:

| Parameter | Description |

| Target Protein | Human β2-adrenergic receptor (a G-protein coupled receptor) |

| Ligand | This compound |

| Docking Software | AutoDock, Glide, or similar programs |

| Scoring Function | Functions to estimate the binding affinity (e.g., empirical, knowledge-based) |

A molecular docking simulation would generate a series of possible binding poses, ranked by a scoring function. The results would need to be carefully analyzed to understand the specific atomic interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the receptor.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure and reactivity of a molecule. For this compound, these calculations could be used to determine a range of molecular properties.

Key Properties from Quantum Chemical Calculations:

| Property | Significance |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | The MEP map reveals the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding potential intermolecular interactions. |

| Atomic Charges | Calculating the partial charges on each atom can help in understanding the molecule's polarity and its ability to form hydrogen bonds or other electrostatic interactions. |

These calculations would provide a theoretical basis for understanding the chemical behavior of this compound and could inform the design of related molecules with desired properties.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, allowing it to adopt a multitude of conformations. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule.

Computational methods like molecular mechanics or quantum mechanics can be used to systematically explore the conformational space of this compound. The results of such an analysis are often visualized as an energy landscape, which plots the potential energy of the molecule as a function of its conformational degrees of freedom (e.g., torsion angles).

The identification of low-energy conformers is critical, as these are the most likely to be biologically active. The preferred conformation will dictate how the molecule presents its functional groups for interaction with a biological target.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a compound with its biological activity and physicochemical properties, respectively. While no specific SAR or SPR data exists for this compound, a theoretical analysis can be proposed.

By systematically modifying the structure of this compound in silico (e.g., by changing the N-benzyl group to other substituents or altering the acetonide protecting group), and then calculating the resulting changes in properties (e.g., binding affinity from docking, electronic properties from quantum chemistry), a hypothetical SAR or SPR model could be constructed.

Hypothetical SAR/SPR Study Table:

| Structural Modification | Predicted Effect on β2-Adrenergic Receptor Affinity | Predicted Effect on Lipophilicity (logP) |

| Removal of N-benzyl group | Likely increase in affinity due to reduced steric hindrance | Decrease |

| Replacement of methyl ether with hydroxyl | Potential for additional hydrogen bonding, may increase affinity | Decrease |

| Variation of substituents on the benzyl (B1604629) ring | Modulate electronic properties and steric bulk, leading to varied affinity | Varies with substituent |

This type of computational modeling can be a powerful tool in lead optimization during drug discovery.

Computational Approaches to Prodrug Design Concepts

A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. The modifications in this compound (the N-benzyl, acetonide, and methyl ether groups) relative to salbutamol suggest it could be considered as a potential prodrug.

Computational methods can be used to explore this concept. For instance, the stability of the protecting groups (acetonide and methyl ether) could be modeled under physiological conditions to predict their cleavage and the subsequent release of a more active species. The N-benzyl group could also be designed to be cleaved by specific enzymes.

The goal of a computational prodrug design study would be to optimize the balance between stability (for delivery) and lability (for activation at the target site). Properties such as solubility, lipophilicity, and metabolic stability would be key parameters to calculate and optimize.

Biochemical and Mechanistic Investigations in Vitro

Receptor Binding Kinetics and Thermodynamics in Experimental Models

Currently, there is a significant gap in the publicly available scientific literature regarding the specific receptor binding kinetics and thermodynamic profile of N-Benzyl Salbutamol (B1663637) Acetonide Methyl Ether. While this compound is recognized as an intermediate in the synthesis of Albuterol Methyl Ether Hydrochloride Salt, dedicated studies detailing its affinity (Kd), association rate constant (kon), and dissociation rate constant (koff) for adrenergic receptors are not readily accessible. Consequently, thermodynamic parameters such as Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) associated with its binding remain uncharacterized.

Ligand-Receptor Interaction Dynamics and Signaling Pathways in Cellular and Subcellular Systems (in vitro)

Detailed in vitro investigations into the ligand-receptor interaction dynamics of N-Benzyl Salbutamol Acetonide Methyl Ether at a cellular and subcellular level have not been reported in the available scientific literature. As a result, information regarding the specific signaling pathways modulated by this compound, such as the activation of adenylyl cyclase and subsequent changes in intracellular cyclic AMP (cAMP) levels, is not available. The molecular interactions with beta-adrenergic receptors and the downstream signaling cascades remain to be elucidated.

Enzymatic Biotransformation and Metabolic Stability Studies (in vitro)

Comprehensive in vitro studies on the enzymatic biotransformation and metabolic stability of this compound are not currently present in the public domain. Such studies are crucial for understanding the metabolic fate of a compound.

Hepatic Microsomal and Hepatocyte Stability Assays (in vitro)

There is no available data from in vitro hepatic microsomal or hepatocyte stability assays for this compound. These assays are fundamental in determining a compound's metabolic stability by measuring its rate of disappearance when incubated with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes. merckmillipore.combioduro.com The absence of this data means that key parameters such as intrinsic clearance (Clint) and half-life (t½) in these in vitro systems have not been established.

Metabolite Identification and Profiling in Experimental Systems (in vitro)

Due to the lack of metabolic stability studies, there is no information on the potential metabolites of this compound that may be formed in vitro. Metabolite identification and profiling are essential for understanding the biotransformation pathways of a compound.

Enzyme Kinetics in Drug Metabolism Research (in vitro)

Without data from metabolic studies, the enzyme kinetics of this compound's metabolism, including the determination of Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the enzymes involved, have not been characterized.

Advanced Research Applications in Chemical Biology

Development as a Chemical Probe for Elucidating Biological Mechanisms

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a biological pathway. The development of N-Benzyl Salbutamol (B1663637) Acetonide Methyl Ether as a chemical probe for elucidating biological mechanisms, particularly in the context of the beta-2 adrenergic receptor system where Salbutamol is active, is not documented in available research literature. The compound's structure, which includes protective groups (benzyl, acetonide, and methyl ether), suggests that it is likely designed to be chemically stable and less biologically active than its parent compound, Salbutamol. These protecting groups would likely hinder its ability to bind effectively to the beta-2 adrenergic receptor, a key requirement for a chemical probe in this context. nih.govnih.gov

Utility in Ligand-Based Assay Development

Ligand-based assays are crucial tools in drug discovery and chemical biology for identifying and characterizing molecules that bind to a specific target. There is currently no available scientific literature describing the utility of N-Benzyl Salbutamol Acetonide Methyl Ether in ligand-based assay development. Due to the presence of bulky protecting groups, it is not an ideal candidate for use as a ligand in competitive binding assays or as a tracer molecule. These applications typically require a ligand that can bind with high affinity and specificity to the target receptor, which is unlikely for this protected form of Salbutamol. nih.gov

Role as an Intermediate in the Synthesis of Other Complex Molecules

The primary and well-documented application of this compound is as an intermediate in the synthesis of other complex molecules. chemicalbook.comcymitquimica.comchembk.com Specifically, it serves as a precursor in the preparation of Albuterol Methyl Ether Hydrochloride Salt. chemicalbook.comcymitquimica.comchembk.comsynthinkchemicals.com In this synthetic route, the N-benzyl, acetonide, and methyl ether groups act as protecting groups. The acetonide protects the phenolic hydroxyl groups, the methyl ether protects the benzylic hydroxyl group, and the N-benzyl group protects the secondary amine of the Salbutamol core structure. This protection strategy allows for specific chemical modifications to be made to other parts of the molecule without affecting these sensitive functional groups. Once the desired modifications are complete, these protecting groups can be removed to yield the final target molecule. The use of such intermediates is a common strategy in medicinal chemistry to achieve the synthesis of complex drug molecules and their analogs with high purity and yield. google.comgoogle.com

Table 1: Synthetic Utility of this compound

| Intermediate | Target Molecule | Synthetic Step |

|---|

Reference Standard Applications in Analytical Research Laboratories

This compound is utilized as a reference standard in analytical research laboratories. lgcstandards.com Reference standards are highly purified compounds used as a benchmark for analytical tests, ensuring the accuracy and reliability of results. In the context of pharmaceutical analysis, this compound can be used to identify and quantify impurities in Salbutamol drug substances or formulated products. Its distinct chemical structure allows for clear separation from Salbutamol and other related substances in chromatographic techniques like High-Performance Liquid Chromatography (HPLC). synthinkchemicals.com

Companies that specialize in chemical standards, such as LGC Standards, supply this compound for this purpose. lgcstandards.com A Certificate of Analysis accompanying such a standard would typically include comprehensive data to confirm its identity and purity.

Table 2: Typical Analytical Data for this compound as a Reference Standard

| Analytical Technique | Purpose | Typical Data Provided |

|---|---|---|

| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Structural Confirmation | Chemical shifts, integration, and coupling constants consistent with the structure |

| Mass Spectrometry (MS) | Molecular Weight Verification | Mass-to-charge ratio corresponding to the molecular ion |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Peak area percentage indicating the purity of the compound |

Table of Mentioned Compounds

| Common Name/Article Name | Systematic Name |

| This compound | N-benzyl-N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-methoxyethyl]-2-methylpropan-2-amine lgcstandards.com |

| Salbutamol | 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol nih.gov |

| Albuterol Methyl Ether Hydrochloride Salt | Not available |

| N-Benzyl Salbutamol Acetonide | 2-[benzyl(tert-butyl)amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol nih.gov |

| N-Benzyl Albuterol | 4-[2-[benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |

Future Directions and Emerging Research Avenues

Exploration of Novel Green Synthetic Pathways

The pharmaceutical industry is increasingly focused on developing environmentally sustainable manufacturing processes. Future research on N-Benzyl Salbutamol (B1663637) Acetonide Methyl Ether will likely prioritize the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials compared to traditional chemical syntheses.

Key areas of exploration include:

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of salbutamol derivatives is a promising green alternative. Research has demonstrated the successful use of biocatalysts, such as recombinant human sulfotransferase SULT1A3, for the selective sulfonation of salbutamol. bohrium.com This enzymatic approach offers high selectivity and operates in aqueous solutions, reducing the need for organic solvents. bohrium.com Future work could focus on identifying or engineering enzymes capable of catalyzing the N-benzylation, acetonide formation, or methyl etherification steps in the synthesis of N-Benzyl Salbutamol Acetonide Methyl Ether. One-pot cascade biocatalysis, using recombinant Escherichia coli, has also been shown to be effective for producing related aromatic compounds, suggesting a potential pathway for streamlined and sustainable synthesis. researchgate.net

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to handle hazardous reagents more effectively. europeanpharmaceuticalreview.com Self-optimizing flow chemistry platforms have been successfully used to develop novel syntheses for the bioactive fragment of salbutamol. drugdiscoverytoday.com This approach allows for rapid optimization of reaction conditions and can lead to higher yields and purity. drugdiscoverytoday.comnih.gov Applying flow chemistry to the synthesis of this compound could lead to a more efficient, scalable, and environmentally friendly production method.

A comparative table of these green synthetic approaches is presented below:

| Approach | Key Advantages | Potential Application to this compound |

| Biocatalysis | High selectivity, mild reaction conditions, reduced use of hazardous solvents. | Enzymatic catalysis of N-benzylation, acetonide formation, or etherification. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, potential for automation. | Continuous synthesis of the entire molecule or key intermediates. |

| Microwave-Assisted Synthesis | Rapid reaction rates, increased yields, potential for solvent-free reactions. | Acceleration of key bond-forming reactions in the synthetic pathway. |

Advanced Computational Design of Novel Analogs for Specific Research Purposes

Computational modeling is an indispensable tool in modern drug discovery and development. For a compound like this compound, in silico methods can be used to predict its properties, understand its interactions with biological targets, and design novel analogs with enhanced specificity and efficacy.

Future computational research directions include:

Pharmacophore Modeling and 3D-QSAR: Pharmacophore models define the essential three-dimensional arrangement of chemical features necessary for biological activity. A selective pharmacophore model for β2-adrenoceptor agonists has been developed, consisting of features like hydrogen-bond acceptors and donors, aromatic rings, and a positive ionizable feature. bohrium.comresearchgate.netdrugdiscoverytoday.comnih.gov This model can be used to virtually screen for new analogs of this compound that are likely to be active. Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), can provide insights into how steric and electrostatic fields of a molecule influence its biological activity, guiding the design of more potent and selective compounds. acs.org

Molecular Docking and Dynamics Simulations: Molecular docking can predict the preferred binding orientation of this compound and its analogs within the binding site of the β2-adrenergic receptor. thermofisher.comnih.govnih.gov This can help in understanding the key interactions that govern binding affinity and selectivity. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction and the conformational changes that occur upon binding. thermofisher.comphysiology.org Such studies have been used to understand the suboptimal binding of salbutamol to certain genetic variants of the β2-adrenergic receptor. thermofisher.com

De Novo Design and Allosteric Modulation: Advanced computational techniques can be used for the de novo design of entirely new ligands that fit the binding pocket of the β2-adrenergic receptor. rsc.org Additionally, computational methods like Site Identification by Ligand Competitive Saturation (SILCS) can be employed to identify and target allosteric binding sites on the receptor. nih.govnih.gov Designing allosteric modulators for the β2-adrenergic receptor could offer a novel therapeutic strategy, potentially leading to drugs with improved signaling profiles and reduced side effects. nih.govnih.gov

The following table summarizes key computational approaches and their potential applications:

| Computational Method | Objective | Relevance to this compound |

| Pharmacophore Modeling | Identify essential 3D features for biological activity. | Virtual screening for novel, active analogs. |

| 3D-QSAR | Correlate molecular properties with biological activity. | Guide the design of analogs with improved potency and selectivity. |

| Molecular Docking | Predict binding mode and affinity to the target receptor. | Understand key interactions and rationalize structure-activity relationships. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-receptor complex. | Assess binding stability and conformational changes upon binding. |

| De Novo Design | Generate novel molecular structures that fit the target. | Discover new chemical scaffolds with potential β2-agonist activity. |

| Allosteric Site Identification | Locate and characterize alternative binding sites on the receptor. | Design allosteric modulators with potentially more specific effects. |

Deepening Mechanistic Understanding at the Molecular Level through Integrated Approaches

While the general mechanism of action for β2-agonists like salbutamol is well-established, a deeper, molecular-level understanding of how specific analogs like this compound interact with the β2-adrenergic receptor is crucial for rational drug design. An integrated approach combining biophysical techniques and computational modeling will be key to elucidating these mechanisms.

Future research in this area should focus on:

Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have enabled the determination of high-resolution structures of G protein-coupled receptors (GPCRs) in complex with their ligands and signaling partners. researchgate.netacs.orgrsc.orgcreativebiomart.net Cryo-EM studies of the β2-adrenergic receptor bound to salbutamol have revealed the structural basis for its partial agonism, highlighting differences in hydrogen bonding and hydrophobic interactions compared to full agonists. researchgate.net Obtaining a cryo-EM structure of the β2-adrenergic receptor in complex with this compound would provide invaluable atomic-level details of its binding mode and how it induces conformational changes in the receptor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins and their interactions with ligands in a solution state, which is closer to the physiological environment. bohrium.comdrugdiscoverytoday.com It can provide information on the conformational plasticity of GPCRs upon ligand binding and help to identify allosteric communication pathways within the receptor. bohrium.comdrugdiscoverytoday.com Applying NMR to study the interaction between this compound and the β2-adrenergic receptor could reveal dynamic aspects of the binding process that are not captured by static structural methods.

Integrated Computational and Biophysical Studies: Combining computational methods like molecular dynamics simulations with experimental data from cryo-EM and NMR can provide a more complete picture of the ligand-receptor interaction. europeanpharmaceuticalreview.comresearchgate.netnih.gov MD simulations can be used to interpret the dynamic implications of static cryo-EM structures, while NMR data can be used to validate and refine computational models. europeanpharmaceuticalreview.comresearchgate.net This integrated approach can help to elucidate the entire signaling cascade, from initial ligand binding to G-protein activation and subsequent downstream events. thermofisher.com

The integration of these techniques can be summarized as follows:

| Technique | Information Provided | Contribution to Mechanistic Understanding |

| Cryo-Electron Microscopy | High-resolution static structure of the ligand-receptor complex. | Reveals the precise binding pose and key intermolecular interactions. |

| NMR Spectroscopy | Information on protein dynamics and ligand binding in solution. | Characterizes conformational changes and allosteric effects upon binding. |

| Computational Modeling | Dynamic simulation of the ligand-receptor interaction over time. | Provides insights into binding pathways, stability, and free energy of binding. |

Development of Enhanced Analytical Protocols for High-Throughput Research Screening

To efficiently explore the therapeutic potential of this compound and its analogs, the development of robust and high-throughput analytical protocols is essential. These methods are crucial for screening large libraries of compounds to identify promising leads.

Emerging research avenues in this area include:

Cell-Based Functional Assays: Modern high-throughput screening (HTS) heavily relies on cell-based assays that measure the functional response of a receptor upon ligand binding. thermofisher.comnih.gov For this compound, this would involve developing assays that can quantify its ability to stimulate the β2-adrenergic receptor in living cells. This can be achieved by measuring the production of second messengers like cAMP or by using reporter gene assays. physiology.orgcreativebiomart.net

Label-Free Detection Technologies: Label-free technologies, such as surface plasmon resonance (SPR), resonant waveguide grating (RWG), and surface acoustic wave (SAW), offer a powerful way to study ligand-receptor interactions in real-time without the need for fluorescent or radioactive labels. europeanpharmaceuticalreview.comdrugdiscoverytoday.comnih.govnih.govresearchgate.net These methods can provide kinetic information about the binding event and are applicable to membrane-bound receptors like GPCRs. nih.gov Implementing label-free assays for this compound would enable high-throughput screening for binding affinity and kinetics.

Affinity Mass Spectrometry (MS) Screening: Affinity MS is a high-throughput technique that allows for the rapid screening of compound mixtures to identify ligands that bind to a specific protein target. bohrium.comresearchgate.netnih.govacs.orgrsc.org This method can be used with receptor-expressing cell membranes, which is a significant advantage for studying GPCRs. rsc.org It is capable of identifying both orthosteric and allosteric modulators in an unbiased manner. rsc.org Applying affinity MS to screen for analogs of this compound could accelerate the discovery of new lead compounds.

A summary of these high-throughput screening methods is provided below:

| Screening Method | Principle | Advantages for this compound Research |

| Cell-Based Functional Assays | Measures the biological response of cells to a compound. | Provides direct information on the functional activity (agonism, antagonism) of analogs. |

| Label-Free Detection | Detects changes in physical properties (e.g., refractive index) upon ligand binding. | Enables real-time kinetic analysis of binding without modifying the ligand or receptor. |

| Affinity Mass Spectrometry | Identifies bound ligands from a mixture by mass analysis. | Allows for high-throughput, unbiased screening for both orthosteric and allosteric modulators. |

Q & A

Q. What are the common synthetic pathways for N-Benzyl Salbutamol Acetonide Methyl Ether, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves sequential protection/deprotection of hydroxyl groups. For example:

Acetonide Formation : Reacting Salbutamol with 2,2-dimethoxypropane under acidic conditions to form the acetonide-protected intermediate .

N-Benzylation : Using benzyl halides (e.g., benzyl bromide) in the presence of a base (e.g., NaH) in anhydrous solvents like DMF or THF .

Characterization : Intermediates are verified via -NMR (e.g., acetonide methyl protons at δ 1.38–1.52 ppm) and HPLC purity (>98%). Mass spectrometry (MS) confirms molecular ions (e.g., [M+H] for intermediates) .

Q. How does the stability of the acetonide and benzyl ether groups vary under acidic/basic conditions?

- Methodological Answer :

- Acetonide Stability : Labile under strong acids (e.g., HCl in THF) or prolonged exposure to aqueous acids (pH < 3). Stable in neutral/basic conditions .

- Benzyl Ether Stability : Resists hydrolysis under mild acidic/basic conditions but cleaved via catalytic hydrogenation (H, Pd/C) or Birch reduction (Na/NH) .

Experimental Validation : Stability assays using TLC or HPLC to monitor degradation products under controlled pH and temperature .

Q. What analytical techniques are recommended for quantifying impurities in this compound?

- Methodological Answer :

- HPLC-MS : To detect trace impurities (e.g., de-benzylated byproducts) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .

- -NMR : Identifies stereochemical impurities (e.g., acetonide diastereomers) via distinct carbonyl signals .

- Regulatory Compliance : Follow USP/EP guidelines for validation parameters (linearity, LOD/LOQ) .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance stereochemical purity of the acetonide moiety?

- Methodological Answer :

- Chiral Catalysis : Use chiral acids (e.g., (-)-CSA) during acetonide formation to favor specific diastereomers .

- Crystallization Control : Recrystallize intermediates from ether/hexane to isolate enantiopure forms, monitored by X-ray crystallography .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to hydrolyze undesired stereoisomers .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR chemical shifts) across studies?

- Methodological Answer :

- Solvent Effects : Replicate experiments in deuterated solvents (CDCl vs. DMSO-d) to assess shift variability .

- Dynamic Effects : Variable-temperature NMR to identify conformational exchange broadening (e.g., acetonide ring puckering) .

- Cross-Validation : Compare with computational models (DFT calculations for predicted -NMR shifts) .

Q. How can the compound’s metabolic stability be evaluated in preclinical models?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated oxidation .

- Isotope Tracing : Incorporate -labeled benzyl groups to track metabolite formation .

- Data Interpretation : Apply Michaelis-Menten kinetics to calculate intrinsic clearance (CL) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility profiles?

- Methodological Answer :

- Purity Assessment : Repeat DSC measurements with rigorously purified samples (e.g., column chromatography followed by recrystallization) .

- Solvent Selection : Test solubility in tert-butylmethyl ether vs. acetone, noting hygroscopicity effects .

- Inter-Lab Collaboration : Cross-validate data using standardized protocols (e.g., OECD guidelines) .

Experimental Design Considerations

Q. What in silico tools are effective for predicting reactivity of the N-benzyl group in novel derivatives?

- Methodological Answer :

- DFT Calculations : Model bond dissociation energies (BDEs) for benzyl C–O bonds to predict cleavage susceptibility .

- Docking Studies : Simulate interactions with targets (e.g., β-adrenergic receptors) using AutoDock Vina .

- SAR Libraries : Generate QSAR models with substituent electronic parameters (Hammett σ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.